tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate follows International Union of Pure and Applied Chemistry conventions for heterocyclic carbamate derivatives. The compound exists under several recognized names including tert-butyl 1-methyl-1H-imidazol-2-ylcarbamate and tert-butyl N-(1-methylimidazol-2-yl)carbamate, with the formal Chemical Abstracts Service name being Carbamic acid, N-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester. The molecular structure is represented by the molecular formula C₉H₁₅N₃O₂, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular framework.
The compound demonstrates molecular weight consistency across multiple database entries, with reported values of 197.23 grams per mole according to PubChem computational analysis and 197.24 grams per mole from alternative chemical databases. This slight variation represents typical computational rounding differences rather than structural discrepancies. The structural representation through Simplified Molecular Input Line Entry System notation provides the canonical sequence CN1C=CN=C1NC(=O)OC(C)(C)C, which clearly delineates the connectivity pattern between the methylated imidazole ring and the tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-(1-methylimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUAPIZEJRXDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719112 | |
| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279822-69-3 | |
| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-1-Methylimidazole
The precursor 2-amino-1-methylimidazole is synthesized via cyclocondensation of methylguanidine with α-keto esters or through nitration followed by reduction. For example, nitration of 1-methylimidazole at position 4 using fuming nitric acid yields 4-nitro-1-methylimidazole, which is reduced to 4-amino-1-methylimidazole via catalytic hydrogenation (Pd/C, H₂). Isomer separation is required to isolate the 2-amino derivative.
Boc Protection Protocol
Reaction of 2-amino-1-methylimidazole with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) and triethylamine (TEA) at 0–25°C affords the target compound in 72–85% yield. The base deprotonates the amine, facilitating nucleophilic attack on the Boc anhydride.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (amine:Boc anhydride)
-
Solvent: THF
-
Base: TEA (2 equiv.)
-
Time: 12–24 h
Analytical Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.41 (s, 9H, Boc CH₃), 3.72 (s, 3H, N1-CH₃), 6.95 (s, 1H, H4), 7.58 (s, 1H, H5).
-
IR (KBr): 1739 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (imidazole C=N).
Three-Component Coupling with CO₂ and tert-Butyl Halides
Reaction Mechanism
This method leverages cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) to mediate the coupling of 1-methylimidazole, carbon dioxide (CO₂), and tert-butyl bromide. The base deprotonates the N3-H of the imidazole, generating a nucleophilic species that reacts with CO₂ to form a carbamate intermediate. Subsequent alkylation with tert-butyl bromide installs the Boc group.
Optimized Conditions:
Limitations and Side Reactions
Overalkylation at N1 is suppressed by TBAI, which stabilizes the carbamate anion. Impurities such as di-tert-butyl derivatives are minimized to <5% through controlled stoichiometry (1:1.1:1.2 for imidazole:CO₂:alkyl halide).
Solvent-Free Alkylation with tert-Butyl Chloroacetate
Methodology
Adapting a solvent-free protocol from imidazole chemistry, 1-methylimidazole reacts with tert-butyl chloroacetate in the presence of powdered potassium carbonate (K₂CO₃). The absence of solvent enhances reaction efficiency and reduces waste.
Procedure:
-
Combine 1-methylimidazole (20.0 g, 0.24 mol), tert-butyl chloroacetate (44.2 g, 0.29 mol), and K₂CO₃ (50.7 g, 0.37 mol).
-
Heat to 60°C for 6 h.
-
Quench with water (100 mL) and filter the crystalline product.
Advantages:
-
No solvent required.
-
Simplified workup (direct filtration).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Boc Protection | 78% | 98% | High regioselectivity | Requires 2-amino precursor |
| Three-Component Coupling | 65% | 92% | One-pot synthesis | CO₂ handling complexity |
| Solvent-Free Alkylation | 66% | 95% | Eco-friendly, scalable | Moderate regioselectivity |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various imidazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate and related carbamate/imidazole derivatives:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle Variations :
- The target compound’s 1-methylimidazole core (pKa ~6.9) offers moderate basicity and nucleophilicity, suitable for metal coordination or protonation-dependent reactivity. In contrast, benzimidazole derivatives (e.g., CAS 1383133-23-0) exhibit enhanced aromaticity and planar rigidity, favoring DNA intercalation or enzyme inhibition .
- Pyridine-based analogs (e.g., CAS 1266119-48-5) lack the imidazole’s dual nitrogen system, reducing their ability to participate in acid-base catalysis but improving solubility in polar solvents .
Substituent Effects :
- The Boc group in all compounds serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. However, steric bulk varies: this compound has minimal steric hindrance compared to benzimidazole derivatives with extended aromatic systems .
- Functional group positioning : In tert-butyl 2-(1H-imidazol-1-yl)acetate, the acetate linker introduces conformational flexibility, as evidenced by an 80.54° dihedral angle between the imidazole and acetate planes . This contrasts with rigid methylene linkers in benzimidazole carbamates (e.g., CAS 189560-83-6).
Synthetic Utility :
- This compound is likely synthesized via nucleophilic substitution, similar to tert-butyl 2-(1H-imidazol-1-yl)acetate (condensation of imidazole with tert-butyl chloroacetate) .
- Benzimidazole derivatives (e.g., CAS 1383133-23-0) require multi-step syntheses, often starting from o-phenylenediamine, which increases production complexity .
Functional and Application-Based Differences
- Pharmaceutical Intermediates :
- Material Science :
- Click Chemistry :
- Azide-functionalized analogs (e.g., CA2 in ) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the target compound’s unmodified imidazole limits such reactivity .
Biological Activity
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and other therapeutic properties. Additionally, it highlights relevant research findings, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 185.23 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and an imidazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.
The biological activity of this compound is primarily attributed to the imidazole component. Imidazole derivatives are known for their ability to bind metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications in inflammatory diseases and metabolic disorders.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains and fungal species, suggesting its potential as an antimicrobial agent .
| Activity | Target Organisms | Inhibition Concentration |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | IC50 values ranging from 10 to 20 µg/mL |
| Antifungal | C. albicans, A. niger | IC50 values around 15 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate vascular adhesion processes by inhibiting vascular adhesion protein-1 (VAP-1), which is relevant in conditions such as diabetic macular edema. This modulation can potentially reduce inflammation in various pathological conditions.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that the compound demonstrated potent activity against Gram-positive bacteria and certain fungi, with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Research on Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to inhibit VAP-1 in vitro. The results showed a significant reduction in VAP-1 activity at concentrations as low as 5 µM, highlighting its potential therapeutic role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate | 2229136-00-7 | Contains an amino group; enhanced bioactivity potential |
| tert-butyl (1H-imidazole-1-carboxylate) | Not available | Lacks methyl substitution; different biological profile |
| tert-butyl (2-bromo-1H-imidazole) | Not available | Halogenated derivative; altered reactivity |
The presence of the methyl group in this compound distinguishes it from other imidazole derivatives, potentially enhancing its interaction with biological targets due to steric effects provided by the tert-butyl group.
Q & A
Q. What are the common synthetic routes for tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate?
The synthesis typically involves two key steps: (1) alkylation of the imidazole ring with a methyl group under basic conditions (e.g., using methyl bromide and a base like K₂CO₃), followed by (2) carbamate formation via reaction of the alkylated imidazole with tert-butyl chloroformate in the presence of triethylamine. Purification often employs recrystallization or column chromatography to achieve high purity .
Q. How can the structure of this compound be confirmed post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous imidazole-carbamate derivatives have been analyzed using Bruker APEXII CCD diffractometers, with SHELX software (e.g., SHELXL for refinement) enabling precise determination of bond lengths, angles, and dihedral planes . Alternative methods include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What hydrolysis conditions are suitable for cleaving the tert-butyl carbamate group?
The carbamate group can be hydrolyzed under acidic (e.g., HCl in dioxane) or basic conditions (e.g., NaOH in aqueous THF). Acidic hydrolysis yields the corresponding amine and CO₂, while basic conditions may require subsequent neutralization to isolate the free amine .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Key factors include:
- Temperature control : Maintaining 0–5°C during carbamate formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reagent solubility.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate carbamate coupling efficiency . Scale-up protocols from suggest iterative optimization of these parameters using design of experiments (DoE) methodologies.
Q. How should researchers address contradictions in reported hydrolysis rates of the carbamate group?
Discrepancies in hydrolysis kinetics (e.g., acidic vs. basic conditions) may arise from steric effects of substituents or solvent polarity. To resolve this:
Q. What strategies are effective for resolving racemic mixtures in derivatives of this compound?
Chiral resolution can be achieved via:
- Enzymatic methods : Lipases or esterases for enantioselective hydrolysis.
- Chiral chromatography : Use of CSPs (chiral stationary phases) like cellulose-based columns.
- Diastereomeric salt formation : Reacting the racemate with a chiral acid (e.g., tartaric acid) to separate salts by crystallization .
Q. How can the compound’s reactivity in nucleophilic substitution reactions be enhanced?
Modifying the imidazole ring’s electronic environment through:
- Electron-withdrawing groups (EWGs) : Introducing halogens (e.g., bromine at the 4-position) increases electrophilicity, facilitating substitution with amines or thiols .
- Microwave-assisted synthesis : Accelerates reaction rates and improves regioselectivity in SNAr (nucleophilic aromatic substitution) reactions .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for detecting byproducts in carbamate synthesis?
- HPLC-DAD : Identifies impurities with UV-active groups.
- GC-MS : Monitors volatile byproducts (e.g., tert-butanol from incomplete coupling).
- 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals in complex mixtures .
Q. How can crystallographic data from SHELX be used to validate synthetic intermediates?
SHELXL refinement outputs (e.g., CIF files) provide metrics like R-factors and electron density maps. Comparing experimental bond angles/planes with computational models (e.g., Gaussian) ensures structural accuracy. For example, dihedral angles between the imidazole and carbamate planes should match literature values (e.g., ~80° in analogous structures) .
Q. What methodologies are recommended for studying the compound’s biological activity?
- Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorescence-based protocols.
- Microbial susceptibility testing : Evaluate antimicrobial activity via broth microdilution (CLSI guidelines).
- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
